

# molecular structure of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

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## Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)piperazine  
hydrochloride

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## An In-Depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(2,3-Dichlorophenyl)piperazine hydrochloride** (CAS No: 119532-26-2) is a critical chemical intermediate, primarily recognized for its role in the synthesis of atypical antipsychotic pharmaceuticals such as Aripiprazole and Cariprazine.[1][2][3] Its rigid dichlorophenyl ring coupled with the versatile piperazine moiety makes it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthesis protocols, and biological significance. Detailed experimental methodologies and data are presented to support researchers in its application and further development.

## Chemical Identity and Molecular Structure

**1-(2,3-Dichlorophenyl)piperazine hydrochloride** is an organic compound featuring a piperazine ring N-substituted with a 2,3-dichlorophenyl group, supplied as a hydrochloride salt.  
[4]

- IUPAC Name: 1-(2,3-dichlorophenyl)piperazine;hydrochloride[5]

- CAS Number: 119532-26-2[5][6][7]
- Synonyms: 2,3-DCPP HCl, DCPP-Hydrochloride, Aripiprazole EP Impurity B, USP Aripiprazole Related Compound C[2][4][8]
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>Cl<sub>3</sub>N<sub>2</sub> (or C<sub>10</sub>H<sub>12</sub>Cl<sub>2</sub>N<sub>2</sub> · HCl)[2][5][6][7][8][9]
- Molecular Weight: 267.58 g/mol [5][6][7]
- SMILES: C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl[5]
- InChI Key: CYQFNNSFAGXCEC-UHFFFAOYSA-N[5][7]

## Physicochemical Properties

The compound is typically supplied as a high-purity, stable crystalline solid, making it suitable for rigorous pharmaceutical manufacturing processes.[2] Quantitative properties are summarized in Table 1.

Table 1: Physicochemical Data for **1-(2,3-Dichlorophenyl)piperazine hydrochloride**

Property	Value	References
Appearance	White to off-white crystalline solid/powder	[2][4][5][8]
Melting Point	243-247 °C	[5][7]
Boiling Point	365.1 °C (at 760 mmHg)	[2][10]
Density	1.272 g/cm <sup>3</sup>	[2][10]
Solubility	Soluble in Water, DMSO, Methanol, DMF, Ethanol	[4][9][10][11][12]
Purity (Assay)	≥97% to >99.5% (HPLC)	[1][5][7][11][13]
UV λ <sub>max</sub>	218, 249 nm	[11]
Flash Point	174.6 °C - 208.2 °C	[2][10]

## Synthesis and Manufacturing Protocols

The industrial synthesis of **1-(2,3-dichlorophenyl)piperazine hydrochloride** is most commonly achieved via a cyclization reaction. Two prevalent methodologies are detailed below.

### Experimental Protocol 1: Solvent-Free Cyclization

This method is widely documented for its efficiency and reduced environmental impact, making it suitable for industrial-scale production.[\[1\]](#)[\[12\]](#)[\[13\]](#)

- **Charging:** A 500L reactor is charged with 100 kg of 2,3-dichloroaniline. The reactor is heated to 100 °C with stirring.
- **Addition:** 110-165 kg of solid bis(2-chloroethyl)amine hydrochloride is added portion-wise. The mass ratio of 2,3-dichloroaniline to the amine hydrochloride should be between 1:0.8 and 1:2.0.[\[1\]](#)[\[12\]](#)
- **Reaction:** The temperature is raised to 120-220 °C and maintained for 4 to 34 hours. Reaction progress is monitored by HPLC. Higher temperatures significantly reduce reaction time.[\[12\]](#)[\[13\]](#)
- **Work-up:** After completion, heating is stopped. 200-250 kg of n-butanol is added, and the mixture is refluxed for 1 hour.[\[12\]](#)[\[13\]](#)
- **Isolation:** The mixture is cooled to induce crystallization. The resulting solid is isolated by centrifugation.
- **Purification:** The crude product is purified by recrystallization from a mixed solvent system, typically methanol and water (10:1 ratio), followed by cooling, centrifugation, and drying to yield the final product with >99.5% purity.[\[12\]](#)[\[13\]](#)

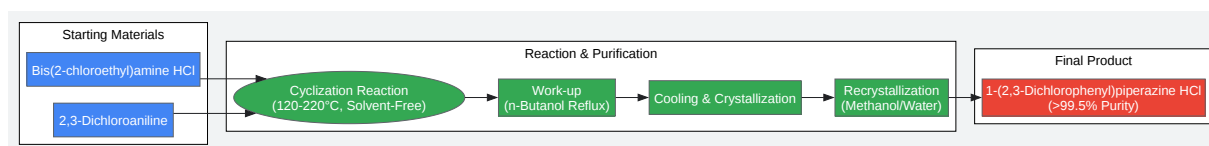
### Experimental Protocol 2: Solvent-Based Cyclization

This protocol utilizes a high-boiling point solvent and catalysts.

- **Reaction Setup:** To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) in xylene (150 mL), add bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol), p-toluene sulfonic acid (1.17g, 6.17 mmol), and tetrabutylammonium bromide (1.5g, 6.17 mmol).[\[11\]](#)

- Reaction: The mixture is heated to 130-135 °C for 48 hours.[11]
- Work-up: The reaction is cooled to room temperature. The pH is adjusted to 6-7 using aqueous ammonia.[11]
- Extraction and Isolation: The organic compounds are extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product as a pale brown liquid (free base form), which can be converted to the hydrochloride salt.[11]

## Synthesis Workflow Diagram



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Caption: High-level workflow for the solvent-free synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.

## Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of **1-(2,3-Dichlorophenyl)piperazine hydrochloride** are performed using standard analytical techniques. While full spectral datasets are often proprietary, reference spectra are available in databases such as PubChem and SpectraBase.[1][5][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, typically in the range of 7.0-7.5 ppm. The

protons on the piperazine ring would appear as multiplets in the upfield region, generally between 3.0-4.0 ppm. The acidic N-H proton of the hydrochloride salt may appear as a broad singlet.

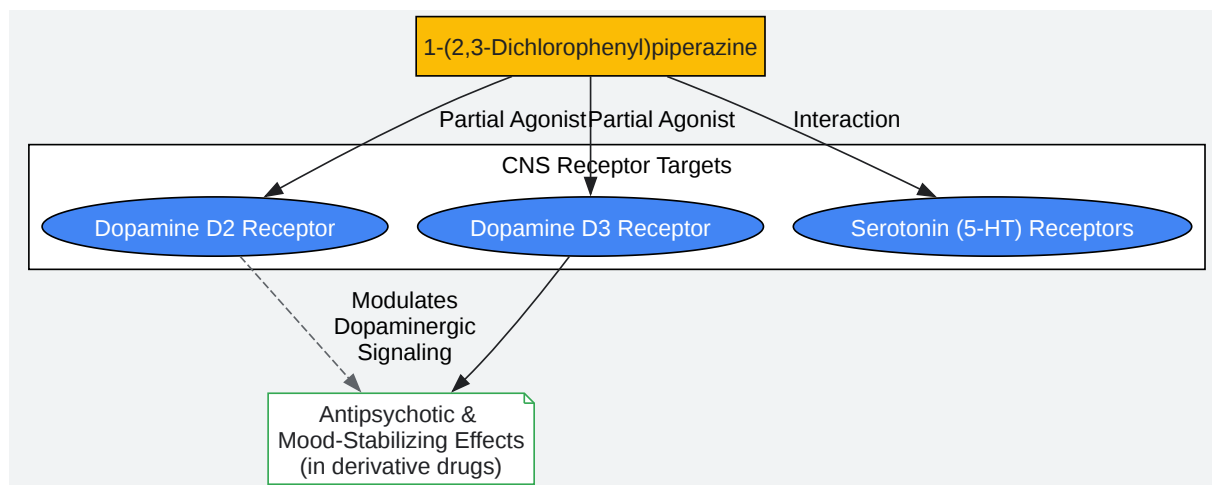
- <sup>13</sup>C NMR: The carbon NMR would display distinct signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring.
- Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups. Key expected absorptions include C-H stretching from the aromatic ring, C-N stretching from the piperazine structure, and characteristic C-Cl vibrations.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the parent molecule (free base form at  $m/z \approx 230.04$ ) and its characteristic isotopic pattern due to the presence of two chlorine atoms.
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product, with standards typically requiring  $\geq 99.5\%$ .[\[12\]](#)[\[13\]](#)

## Biological Activity and Mechanism of Action

While primarily an intermediate, 1-(2,3-Dichlorophenyl)piperazine itself exhibits biological activity and is a known human metabolite of Aripiprazole.[\[9\]](#) Its core structure is active at key CNS receptors.

- Dopamine Receptor Agonism: The compound has been demonstrated to act as a partial agonist at dopamine D2 and D3 receptors.[\[1\]](#)[\[13\]](#) This interaction modulates dopaminergic pathways, a key mechanism for antipsychotic efficacy.
- Serotonin Receptor Interaction: The molecule also interacts with serotonin (5-HT) receptor subtypes, a common feature of atypical antipsychotics that contributes to their broader efficacy and improved side-effect profile compared to older drugs.[\[1\]](#)[\[4\]](#)[\[13\]](#)
- Cholesterol Biosynthesis Inhibition: Research has also identified the free base, 1-(2,3-Dichlorophenyl)piperazine, as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), an enzyme involved in the final step of cholesterol biosynthesis.

## Receptor Interaction Diagram



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Caption: Mechanism of action showing interaction with key CNS dopamine and serotonin receptors.

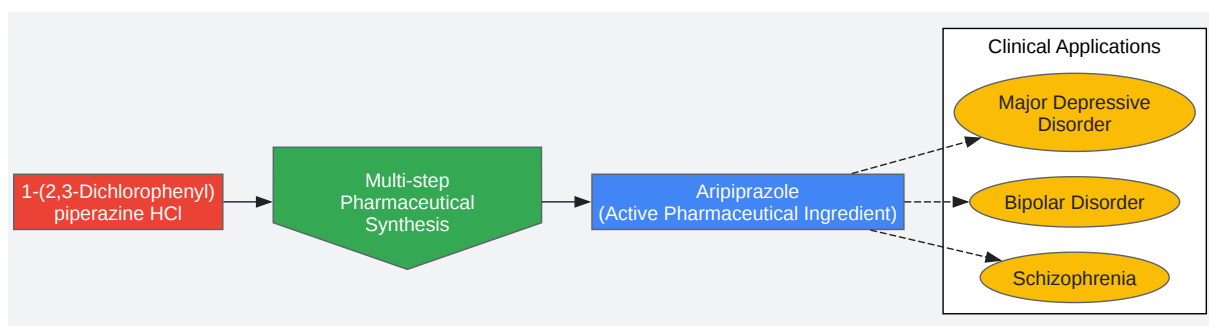
## Applications in Drug Development

The principal application of this compound is as a non-GMP and later a GMP-manufactured starting material or intermediate in the synthesis of multi-billion dollar antipsychotic drugs.<sup>[4][5][10][13]</sup>

- **Aripiprazole Synthesis:** It is a key building block for Aripiprazole, a widely prescribed medication for schizophrenia, bipolar disorder, and as an adjunct treatment for major depressive disorder.<sup>[1][2][13]</sup>
- **Cariprazine Synthesis:** It also serves as a precursor in the synthesis of Cariprazine, another atypical antipsychotic with a similar mechanism of action.<sup>[1][13]</sup>
- **Drug Discovery Scaffold:** The dichlorophenylpiperazine structure serves as a valuable fragment and scaffold for the discovery of new CNS-active agents due to its proven

interaction with key neurotransmitter receptors.[6]

## Drug Development Pathway



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Caption: Role as a key intermediate leading to the API Aripiprazole and its clinical uses.

## Safety and Handling

**1-(2,3-Dichlorophenyl)piperazine hydrochloride** is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For detailed safety information, consult the supplier-specific Safety Data Sheet (SDS).

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